![molecular formula C8H4F3N3O B11764883 6-(Trifluoromethyl)benzo[d][1,2,3]triazin-4(3H)-one](/img/structure/B11764883.png)
6-(Trifluoromethyl)benzo[d][1,2,3]triazin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(Trifluoromethyl)benzo[d][1,2,3]triazin-4(3H)-one is a heterocyclic compound featuring a trifluoromethyl group attached to a benzotriazinone core.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-(Trifluoromethyl)benzo[d][1,2,3]triazin-4(3H)-one typically involves the trifluoromethylation of benzotriazinone precursors. One common method is the radical trifluoromethylation of carbon-centered radical intermediates . This process can be achieved using reagents such as trifluoromethyl iodide (CF3I) in the presence of radical initiators like azobisisobutyronitrile (AIBN) under thermal or photochemical conditions.
Industrial Production Methods: Industrial production of this compound may involve scalable methods such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of catalytic systems, including copper or nickel catalysts, can enhance the efficiency of the trifluoromethylation process .
Chemical Reactions Analysis
Types of Reactions: 6-(Trifluoromethyl)benzo[d][1,2,3]triazin-4(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl group or the benzotriazinone ring, using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: NaOMe in methanol or KOtBu in dimethyl sulfoxide (DMSO).
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzotriazinones with various functional groups.
Scientific Research Applications
6-(Trifluoromethyl)benzo[d][1,2,3]triazin-4(3H)-one has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 6-(Trifluoromethyl)benzo[d][1,2,3]triazin-4(3H)-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Pathways Involved: It may influence signaling pathways related to oxidative stress, apoptosis, and inflammation, contributing to its potential therapeutic effects.
Comparison with Similar Compounds
1,2,3-Benzotriazin-4(3H)-one: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.
4-Trifluoromethyl-1,2,3-triazole: Another trifluoromethylated heterocycle with distinct reactivity and applications.
Uniqueness: 6-(Trifluoromethyl)benzo[d][1,2,3]triazin-4(3H)-one stands out due to its unique combination of a trifluoromethyl group and a benzotriazinone core, which imparts distinct chemical reactivity and potential for diverse applications .
Properties
Molecular Formula |
C8H4F3N3O |
|---|---|
Molecular Weight |
215.13 g/mol |
IUPAC Name |
6-(trifluoromethyl)-3H-1,2,3-benzotriazin-4-one |
InChI |
InChI=1S/C8H4F3N3O/c9-8(10,11)4-1-2-6-5(3-4)7(15)13-14-12-6/h1-3H,(H,12,13,15) |
InChI Key |
RMHHHZDKQFJCHT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1C(F)(F)F)C(=O)NN=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


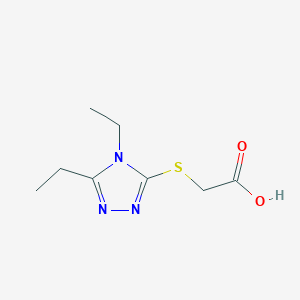
![3-[(2-{[(Dodecylsulfanyl)methanethioyl]sulfanyl}-2-methylpropanoyl)oxy]-2-{[(2-{[(dodecylsulfanyl)methanethioyl]sulfanyl}-2-methylpropanoyl)oxy]methyl}-2-methylpropyl 2-{[(dodecylsulfanyl)methanethioyl]sulfanyl}-2-methylpropanoate](/img/structure/B11764823.png)
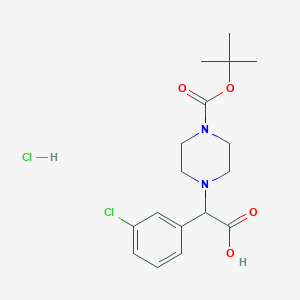


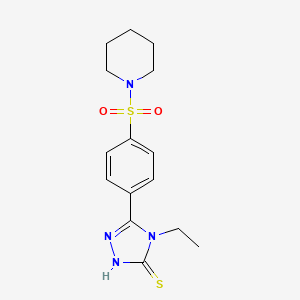
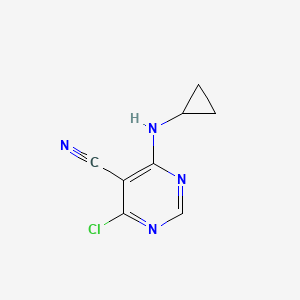
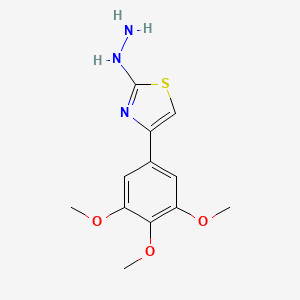
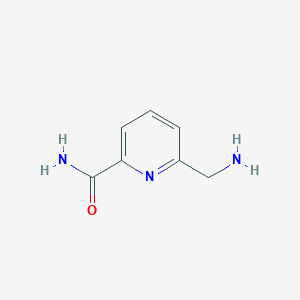

![2-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-2-yl)propan-1-amine](/img/structure/B11764877.png)
![2-Chloro-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole](/img/structure/B11764878.png)

![6-((4-Fluorophenyl)sulfinyl)pyrido[3,2-D]pyrimidine-2,4-diamine](/img/structure/B11764882.png)
